molecular formula C19H23N5O3 B1681579 Trimetrexate CAS No. 52128-35-5

Trimetrexate

Cat. No. B1681579
CAS RN: 52128-35-5
M. Wt: 369.4 g/mol
InChI Key: NOYPYLRCIDNJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06258952B1

Procedure details

The method of claim 21 wherein step (c) comprises heating the 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenylimino)methyl]quinazoline in a mixture of tetrahydrofuran and water in the presence of a reducing agent to produce a crude trimetrexate base, and converting the crude trimetrexate base to trimetrexate acetate.
Name
2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenylimino)methyl]quinazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH:14]=[N:15][C:16]3[CH:21]=[C:20]([O:22][CH3:23])[C:19]([O:24][CH3:25])=[C:18]([O:26][CH3:27])[CH:17]=3)[C:8]=2[CH3:13])[N:3]=1>O1CCCC1.O>[CH3:13][C:8]1[C:9]2[C:10]([NH2:12])=[N:11][C:2]([NH2:1])=[N:3][C:4]=2[CH:5]=[CH:6][C:7]=1[CH2:14][NH:15][C:16]1[CH:21]=[C:20]([O:22][CH3:23])[C:19]([O:24][CH3:25])=[C:18]([O:26][CH3:27])[CH:17]=1

Inputs

Step One
Name
2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenylimino)methyl]quinazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=CC=C(C(=C2C(=N1)N)C)C=NC1=CC(=C(C(=C1)OC)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.